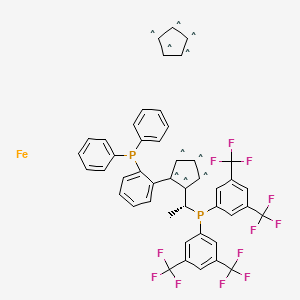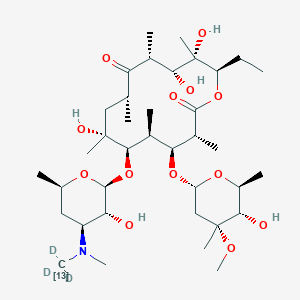![molecular formula C13H15NaO4 B12062312 sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate CAS No. 1049743-38-5](/img/structure/B12062312.png)
sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetate;hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoannulene core, which is a polycyclic aromatic hydrocarbon, and a hydroxy group, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetate;hydrate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the benzoannulene core. This is followed by the introduction of the hydroxy group and the acetate moiety. The final step involves the addition of sodium to form the sodium salt and hydration to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors for the cyclization and functionalization steps. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetate;hydrate is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s hydroxy group and aromatic structure make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in biochemical assays to investigate enzyme activity or binding studies.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its aromatic core and functional groups.
作用機序
The mechanism by which sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetate;hydrate exerts its effects depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds, while the aromatic core can participate in π-π interactions. These interactions can affect the compound’s binding to proteins, enzymes, or other biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Sodium benzoate: Similar in having a sodium salt and aromatic structure but lacks the hydroxy and acetate groups.
Sodium salicylate: Contains a hydroxy group and sodium salt but has a simpler aromatic structure.
Sodium acetate: Contains the acetate group but lacks the aromatic and hydroxy components.
Uniqueness
Sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetate;hydrate is unique due to its combination of a polycyclic aromatic core, hydroxy group, and acetate moiety. This combination of features makes it versatile for various chemical reactions and applications in scientific research.
annulen-6-ylidene)acetate;hydrate, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
1049743-38-5 |
|---|---|
分子式 |
C13H15NaO4 |
分子量 |
258.24 g/mol |
IUPAC名 |
sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate |
InChI |
InChI=1S/C13H14O3.Na.H2O/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);;1H2/q;+1;/p-1/b10-8+;; |
InChIキー |
FCHWTCFJPQOCCJ-PIHABLKOSA-M |
異性体SMILES |
C1CC2=CC=CC=C2C(/C(=C/C(=O)[O-])/C1)O.O.[Na+] |
正規SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)








![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)


